molecular formula C40H71NO14 B086350 Erythromycin propionate CAS No. 134-36-1

Erythromycin propionate

Cat. No.: B086350
CAS No.: 134-36-1
M. Wt: 790.0 g/mol
InChI Key: TYQXKHPOXXXCTP-CSLYCKPJSA-N
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Description

Erythromycin propionate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. This compound is used primarily for its antibacterial properties, targeting a broad spectrum of bacterial infections. This compound is particularly effective against Gram-positive bacteria and is often used as an alternative for patients allergic to penicillin .

Mechanism of Action

Target of Action

Erythromycin propionate, like other macrolide antibiotics, primarily targets bacterial ribosomes . Specifically, it binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, enabling them to replicate .

Mode of Action

This compound acts by inhibiting protein synthesis in bacteria . By binding to the 23S ribosomal RNA molecule, it prevents the translocation of the elongation factor G (EF-G) from the ribosome . This action inhibits the process of protein synthesis, thereby preventing the bacteria from replicating .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By inhibiting protein synthesis, it disrupts the normal functioning of the bacteria, affecting their growth and replication . The downstream effects include the inhibition of bacterial growth and the eventual death of the bacteria .

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties that influence its bioavailability . In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting protein synthesis, it prevents the bacteria from carrying out essential functions, leading to their eventual death . This makes this compound effective in treating a variety of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH and concentration of certain compounds can significantly influence the stability of erythromycin . Additionally, the presence of other substances, such as glucose and propanol, can affect the biosynthesis of erythromycin . Therefore, the environment in which this compound is used can have a significant impact on its action and effectiveness .

Biochemical Analysis

Biochemical Properties

Erythromycin propionate interacts with various biomolecules in its biochemical reactions. It is known to bind to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This binding inhibits peptide chain synthesis, ultimately blocking protein synthesis . The genes involved in erythromycin biosynthesis and feeder pathways are significantly up-regulated during the 60 hours time-course .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . High cellular uptake, relatively short retention, and fast back release from white blood cells (WBCs) are considered important properties of the pharmacokinetics of erythromycin .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, this compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide chain synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The antibiotic has limited efficacy and bioavailability due to its instability and conversion under acidic conditions . To improve the stability of erythromycin, several analogs have been developed, which decrease the rate of intramolecular dehydration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For dogs and cats, the dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic effects, it’s 0.5–1 mg/kg orally every 8 hours . The commonest adverse effect is gastrointestinal upset .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea . The erythromycin group generated by bacterial strains encompasses numerous structural variations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .

Subcellular Localization

It is known that this compound, like other macrolides, accumulates inside cells, particularly in white blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erythromycin propionate is synthesized by esterifying erythromycin with propionic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form the propionate ester. The fermentation process is optimized to maximize the yield of erythromycin, which is then purified and reacted with propionic acid under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Erythromycin propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Erythromycin propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Erythromycin propionate is unique due to its specific esterification with propionic acid, which can enhance its pharmacokinetic properties and stability compared to erythromycin. This modification allows for improved absorption and efficacy in treating bacterial infections .

Properties

IUPAC Name

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQXKHPOXXXCTP-CSLYCKPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H71NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022994
Record name Erythromycin propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-36-1
Record name Erythromycin propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythromycin, 2'-propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ERYTHROMYCIN PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does erythromycin propionate exert its antibacterial effect?

A1: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , ] This binding interferes with the translocation of aminoacyl-tRNA, effectively halting the formation of polypeptide chains essential for bacterial growth and survival. [, ]

Q2: Does this compound affect human cells?

A2: Human cells also have ribosomes, but their structure differs from bacterial ribosomes. This compound exhibits selective toxicity towards bacterial ribosomes, minimizing its impact on human cells. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C40H71NO13. It has a molecular weight of 769.96 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Fluorometric methods have been developed for its quantification in biological samples like blood plasma. []

Q5: How stable is this compound in different formulations?

A5: this compound can be formulated into various dosage forms like capsules, tablets, and ointments. [, , ] Maintaining its stability in these formulations is crucial. Factors like pH, temperature, and excipients can influence its stability. [, ]

Q6: What is the bioavailability of this compound?

A6: Oral administration of this compound leads to good absorption. Studies have shown that its bioavailability is superior to erythromycin base, with longer-lasting serum levels of the active antibiotic. [] Food intake can influence the absorption of this compound. []

Q7: How is this compound metabolized in the body?

A7: this compound is hydrolyzed in the body to erythromycin, its active form. This process primarily occurs in the gastrointestinal tract and liver. [, ]

Q8: What are the typical elimination routes for this compound?

A8: Following metabolism, erythromycin is primarily excreted in bile, with a small fraction excreted in urine. []

Q9: Has this compound demonstrated efficacy against intracellular bacteria?

A10: Research suggests that this compound can be concentrated within human alveolar macrophages, potentially contributing to its effectiveness against intracellular pulmonary infections. [, ] Similarly, its ability to penetrate human monocytes suggests a potential role in treating infections caused by intracellular microorganisms residing within these cells. []

Q10: What are the known mechanisms of bacterial resistance to this compound?

A11: Bacterial resistance to macrolides like this compound can arise through various mechanisms. One common mechanism involves the modification of the ribosomal binding site, reducing the drug's affinity for the target. [] Another mechanism is the active efflux of the antibiotic from the bacterial cell.

Q11: Does resistance to this compound confer cross-resistance to other antibiotics?

A12: Cross-resistance to other macrolide antibiotics is a concern. Bacteria resistant to this compound may also exhibit resistance to other macrolides due to shared mechanisms of action and resistance patterns. []

Q12: What are the potential adverse effects associated with this compound?

A13: While generally safe, this compound can cause adverse effects, primarily gastrointestinal disturbances like nausea, vomiting, and diarrhea. [, ]

Q13: Has this compound been linked to any serious adverse effects?

A14: In rare cases, erythromycin estolate, another ester of erythromycin, has been associated with cholestatic hepatitis, a potentially serious liver condition. [, ] The risk of this adverse effect with this compound is considered lower.

Q14: Are there any specific drug delivery strategies being explored for this compound?

A15: Researchers are continually exploring innovative drug delivery systems to enhance the therapeutic efficacy and reduce the potential side effects of antibiotics like this compound. These strategies include nanoparticle-based delivery systems, liposomal formulations, and targeted delivery approaches. []

Q15: What analytical techniques are commonly used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the precise and sensitive measurement of this compound in plasma and other biological matrices. [, ] Microbiological assays are also used, offering a cost-effective alternative for determining antibiotic concentrations. []

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